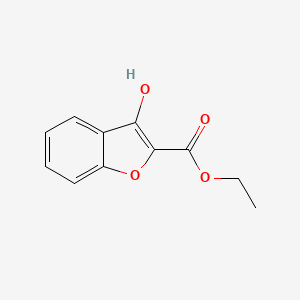

Ethyl 3-hydroxybenzofuran-2-carboxylate

概要

説明

Ethyl 3-hydroxybenzofuran-2-carboxylate is an organic compound with the molecular formula C11H10O4. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a benzofuran ring system substituted with an ethyl ester group at the 2-position and a hydroxyl group at the 3-position. It has a molecular weight of 206.19 g/mol and exhibits a melting point of 70.5-71.5°C .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxybenzofuran-2-carboxylate typically involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling. This method is advantageous due to the availability of starting materials such as Fe(III) salt, oxidant (t-BuO)2, and ligand (1,10-phenanthroline) . Another method involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.

化学反応の分析

Types of Reactions

Ethyl 3-hydroxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 3-position can be oxidized to form corresponding ketones or quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the 5-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and appropriate solvents.

Major Products

Oxidation: Formation of ketones or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzofuran derivatives.

科学的研究の応用

Chemical Synthesis

Building Block for Organic Synthesis

Ethyl 3-hydroxybenzofuran-2-carboxylate serves as a critical intermediate in the synthesis of various complex organic molecules. It is utilized in the preparation of benzofuran derivatives, which are significant due to their biological activities and potential therapeutic applications.

Microwave-Assisted Synthesis

Recent advancements have highlighted the efficiency of microwave-assisted methods for synthesizing derivatives from this compound. For instance, a study demonstrated that using microwave irradiation significantly reduced reaction times compared to conventional heating methods, enhancing yield and purity without the need for solvents, thus minimizing safety risks associated with solvent use .

Biological Activities

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for developing new antimicrobial agents in response to rising antibiotic resistance.

Anti-inflammatory Effects

In vitro studies have shown that derivatives synthesized from this compound possess notable anti-inflammatory properties. Some compounds demonstrated efficacy comparable to established anti-inflammatory drugs like diclofenac sodium, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

Benzofuran derivatives, including those derived from this compound, have been investigated for their anticancer properties. The structural characteristics of these compounds allow them to interact with specific molecular targets involved in cancer progression, leading to apoptosis in cancer cells .

Medicinal Chemistry

Therapeutic Agent Development

Ongoing research is focused on exploring this compound as a scaffold for developing novel therapeutic agents. Its ability to modulate biological pathways makes it a promising candidate for drug discovery in various therapeutic areas, including oncology and infectious diseases.

Industrial Applications

Material Science

In addition to its pharmaceutical applications, this compound is being explored for use in developing new materials with unique properties. Its chemical structure lends itself to modifications that can enhance material performance in industrial applications.

Table 1: Summary of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Derivatives (e.g., arylaminobenzofurans) | Anti-inflammatory | |

| Benzofuran derivatives | Anticancer |

Table 2: Synthesis Methods Overview

| Method | Conditions | Yield (%) |

|---|---|---|

| Conventional Heating | 90-95°C for 9 hours | Variable |

| Microwave Irradiation | 500 W power for varying times | Up to 85% |

Case Studies

-

Synthesis Efficiency:

A comparative study between conventional heating and microwave-assisted synthesis of ethyl 3-arylaminobenzofuran-2-carboxylates showed that microwave methods not only reduced synthesis time but also improved yields significantly. This method was particularly effective for reactions involving aromatic amines, where para-substituted amines yielded the best results . -

Biological Screening:

A series of synthesized benzofuran derivatives were screened for anti-inflammatory activity against standard drugs. The results indicated that certain derivatives exhibited superior activity compared to traditional anti-inflammatory medications, suggesting their potential as new therapeutic agents .

作用機序

The mechanism of action of ethyl 3-hydroxybenzofuran-2-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl group at the 3-position and the ester group at the 2-position play crucial roles in its biological activity. These functional groups can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

類似化合物との比較

Ethyl 3-hydroxybenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

Ethyl 5-nitrobenzofuran-2-carboxylate: Similar in structure but with a nitro group at the 5-position, which imparts different chemical and biological properties.

Benzofuran-2-carboxylic acid: Lacks the ethyl ester and hydroxyl groups, resulting in different reactivity and applications.

3-Hydroxybenzofuran: Lacks the carboxylate group, affecting its solubility and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives .

生物活性

Ethyl 3-hydroxybenzofuran-2-carboxylate is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.

Overview of Benzofuran Derivatives

Benzofuran derivatives are known for their wide range of biological activities, including anti-tumor , antibacterial , antioxidative , and anti-viral effects. this compound specifically has been investigated for its potential in various therapeutic contexts.

Target Interactions

This compound interacts with multiple biological targets, leading to its pharmacological effects. The compound is known to modulate the activity of various enzymes and proteins involved in critical biochemical pathways. Notably, it can act as a substrate for cytochrome P450 enzymes, influencing the metabolism of various compounds.

Biochemical Pathways

The compound's interactions extend to several biochemical pathways:

- Antioxidant Activity : It has been shown to inhibit enzymes that produce reactive oxygen species (ROS), thus reducing oxidative stress in cells.

- Cell Signaling : this compound influences signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and apoptosis.

Cellular Effects

This compound exhibits significant effects on various cell types:

- Gene Expression : The compound can alter the expression of genes involved in antioxidant defense mechanisms, thereby enhancing cellular resilience against oxidative damage.

- Cytotoxicity : In studies involving cancer cell lines, it demonstrated notable cytotoxic effects, particularly against breast and colon cancer cells .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Breast Cancer | 12.5 | Anticancer | |

| Colon Cancer | 15.0 | Anticancer | |

| Liver Cancer | 10.0 | Anticancer |

These findings indicate that this compound possesses significant anticancer properties across various cell lines.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable properties for therapeutic use:

- Predicted Boiling Point : Approximately 300.9 °C.

- Density : Estimated at 1.295 g/cm³.

特性

IUPAC Name |

ethyl 3-hydroxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMVMKXUQAQMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 3-hydroxybenzofuran-2-carboxylate in the synthesis of benzofuran analogs of anthranilic acid derivatives?

A1: this compound serves as a crucial starting material for synthesizing the target benzofuran analogs. The abstract states that it is prepared through a single-pot synthesis using methyl salicylate and diethylbromomalonate []. This compound then reacts with various aromatic amines in the presence of hydrochloric acid to produce ethyl-3-arylaminobenzofuran-2-carboxylates, which are the desired benzofuran analogs of anthranilic acid derivatives [].

Q2: What are the advantages of using microwave irradiation compared to conventional heating in synthesizing ethyl-3-arylaminobenzofuran-2-carboxylates from this compound?

A2: The research highlights that microwave irradiation offers a faster reaction time compared to conventional heating while achieving comparable yields []. Furthermore, the microwave-assisted synthesis eliminates the use of solvents, reducing the risk of explosions during the process []. This method proves to be simpler, safer, and more time-efficient for synthesizing the desired benzofuran analogs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。